2-AMINO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE
Overview
Description
2-AMINO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a cyclooctapyridine ring system. The presence of multiple functional groups, such as the amino group and the carbonitrile group, makes this compound highly versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a suitable amine and a nitrile source in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines .
Scientific Research Applications
2-AMINO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-AMINO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. For example, it may act as a competitive inhibitor by mimicking the substrate of an enzyme, thereby blocking the enzyme’s function . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE: shares similarities with other pyrazole derivatives and cyclooctapyridine compounds.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
Indole derivatives: Known for their diverse pharmacological properties, indole derivatives are another class of compounds with similar applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the pyrazole and cyclooctapyridine rings, along with the presence of functional groups like the amino and carbonitrile groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-15-21(16(2)28(27-15)17-10-6-5-7-11-17)22-18-12-8-3-4-9-13-20(18)26-23(25)19(22)14-24/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3,(H2,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXLWQOKMIHCQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=C(C(=NC4=C3CCCCCC4)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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